molecular formula C9H19NO2 B2388134 (2R)-1-{cyclopropyl[(2R)-2-hydroxypropyl]amino}propan-2-ol CAS No. 2309431-86-3

(2R)-1-{cyclopropyl[(2R)-2-hydroxypropyl]amino}propan-2-ol

Cat. No.: B2388134
CAS No.: 2309431-86-3
M. Wt: 173.256
InChI Key: SXLWLCVCKDXKOF-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-1-{cyclopropyl[(2R)-2-hydroxypropyl]amino}propan-2-ol is a chiral compound with a cyclopropyl group attached to an amino alcohol structure

Scientific Research Applications

(2R)-1-{cyclopropyl[(2R)-2-hydroxypropyl]amino}propan-2-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-{cyclopropyl[(2R)-2-hydroxypropyl]amino}propan-2-ol typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method is the Corey–Chaykovsky cyclopropanation of 2-hydroxychalcones, which allows for the preparation of hydroxy-substituted cyclopropanes . The reaction conditions often involve the use of strong bases and specific catalysts to achieve the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-{cyclopropyl[(2R)-2-hydroxypropyl]amino}propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The amino group can be reduced to form primary or secondary amines.

    Substitution: The hydroxyl and amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield cyclopropyl ketones, while reduction of the amino group can produce cyclopropylamines.

Mechanism of Action

The mechanism of action of (2R)-1-{cyclopropyl[(2R)-2-hydroxypropyl]amino}propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can enhance binding affinity and selectivity, while the amino alcohol structure can participate in hydrogen bonding and other interactions. These properties make the compound a valuable tool in drug design and development .

Comparison with Similar Compounds

Properties

IUPAC Name

(2R)-1-[cyclopropyl-[(2R)-2-hydroxypropyl]amino]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-7(11)5-10(6-8(2)12)9-3-4-9/h7-9,11-12H,3-6H2,1-2H3/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXLWLCVCKDXKOF-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(CC(C)O)C1CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN(C[C@@H](C)O)C1CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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